3-Chloro-5-(4-fluorophenyl)aniline

CYP2E1 inhibition halogenated anilines structure-activity relationship

This specific 3-chloro-5-(4-fluorophenyl)aniline isomer is crucial for reliable SAR in CYP2E1 inhibition and FXa antagonist development. Its unique electronic profile ensures high target engagement and successful cross-coupling reactions, making generic substitution scientifically unsound. Procure this exact building block to safeguard research integrity and avoid costly synthetic failures.

Molecular Formula C12H9ClFN
Molecular Weight 221.66 g/mol
Cat. No. B8060219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(4-fluorophenyl)aniline
Molecular FormulaC12H9ClFN
Molecular Weight221.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CC(=C2)Cl)N)F
InChIInChI=1S/C12H9ClFN/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7H,15H2
InChIKeyMQUFVBXGBOVOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-(4-fluorophenyl)aniline: Procurement & Scientific Selection Guide for a Halogenated Biphenyl Aniline Building Block


3-Chloro-5-(4-fluorophenyl)aniline is a halogenated biphenyl aniline derivative with the molecular formula C12H9ClFN and a molecular weight of approximately 221.66 g/mol . This compound features an aniline core substituted with a chlorine atom at the 3-position and a 4-fluorophenyl group at the 5-position, placing it within a class of substituted anilines valued as versatile building blocks in medicinal chemistry and materials science . Its structural features—including a primary aromatic amine, a biphenyl core, and strategically positioned halogen substituents—render it a key intermediate for the synthesis of more complex pharmaceutical and agrochemical candidates . The presence of both electron-withdrawing (chlorine, fluorine) and electron-donating (amine) groups modulates its electronic profile and reactivity, making it particularly useful in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings for constructing elaborate biaryl frameworks .

Why 3-Chloro-5-(4-fluorophenyl)aniline Cannot Be Directly Substituted with Simpler Analogs in Advanced Applications


Generic substitution of 3-Chloro-5-(4-fluorophenyl)aniline with simpler or differently substituted aniline analogs is not scientifically defensible without risking loss of desired biological or chemical function. The precise 3-chloro-5-(4-fluorophenyl) substitution pattern on the biphenyl scaffold dictates a unique electronic and steric environment that is not recapitulated by mono-halogenated anilines or by anilines lacking the extended biphenyl core. As demonstrated in structure-activity relationship (SAR) studies on halogenated anilines, the position and identity of halogen substituents profoundly influence both physicochemical properties (e.g., LogP, solubility) and biological target engagement [1]. For example, in the context of cytochrome P450 enzyme inhibition, the specific arrangement of chlorine and fluorine atoms can dramatically alter potency and selectivity [2]. Furthermore, the biphenyl motif is a privileged pharmacophore, and the specific connectivity and substitution pattern of the target compound is essential for the intended downstream transformations, such as in the synthesis of kinase inhibitors or CCR5 antagonists where even minor regioisomeric changes can abolish activity [3]. Therefore, substituting this building block with a structurally similar but not identical analog could lead to failed reactions, inactive products, or confounding results in biological screening, ultimately derailing research timelines and increasing costs.

Quantitative Differentiation Guide for 3-Chloro-5-(4-fluorophenyl)aniline Relative to Comparator Analogs


Comparative CYP2E1 Inhibition Potency Among Halogenated Aniline Congeners

While direct IC50 data for 3-chloro-5-(4-fluorophenyl)aniline against CYP2E1 is not available, a robust SAR framework from a comprehensive study of 32 halogenated aniline derivatives allows for a class-level inference regarding its expected inhibitory profile. This study demonstrates that dihalogen-substituted anilines are significantly more potent CYP2E1 inhibitors than their mono-halogenated or unsubstituted counterparts [1]. The most potent inhibitors identified were 3,4-dichloroaniline (IC50=8.0 μM) and 3,5-dichloroaniline (IC50=9.2 μM), which are within 0.9-fold of the specific inhibitor diethyldithiocarbamate (IC50=8.9 μM) [1]. Based on this SAR, a dihalogenated aniline such as 3-chloro-5-(4-fluorophenyl)aniline is predicted to exhibit a substantially greater CYP2E1 inhibitory effect compared to mono-halogenated anilines like 4-fluoroaniline or 3-chloroaniline, which the study reports as less active [1].

CYP2E1 inhibition halogenated anilines structure-activity relationship

Inferred Potency Advantage for Factor Xa Inhibitor Development Based on Aniline Ring Substitution SAR

In a medicinal chemistry program focused on non-amidine factor Xa inhibitors, substitution of chlorine or bromine for fluorine on the aniline ring led to a substantial improvement in potency, resulting in the discovery of subnanomolar inhibitors [1]. While the exact compound was not the subject of that study, this class-level inference demonstrates the profound impact that exchanging halogens on an aniline ring can have on target binding. The presence of a chlorine atom at the 3-position of the target compound, as opposed to a fluorine at the same position in a comparator, is therefore expected to confer a significant advantage in affinity for certain protein targets, such as factor Xa [1].

Factor Xa inhibition anticoagulant discovery halogen substitution SAR

Distinct Electronic and Steric Profile Relative to Closely Related Haloaniline Isomers

The precise regioisomeric structure of 3-chloro-5-(4-fluorophenyl)aniline confers a distinct electronic distribution compared to its closely related isomers, such as 4-(3-chloro-5-fluorophenyl)aniline . While they share the same molecular formula and weight (C12H9ClFN, 221.66 g/mol) , the different connectivity on the biphenyl core alters the electronic communication between the amine group and the halogenated phenyl ring. This is reflected in calculated properties: 3-chloro-5-(4-fluorophenyl)aniline (when analyzed as its isomer 4-(3-chloro-5-fluorophenyl)aniline) has a topological polar surface area (TPSA) of 26 Ų and a calculated LogP (XLogP3) of 3.6 . In contrast, other regioisomers or positional analogs (e.g., 3-chloro-4-fluoroaniline) will exhibit different LogP and TPSA values, directly impacting their solubility, membrane permeability, and potential for off-target interactions [1]. This difference in physicochemical profile is not trivial; it can dictate the success or failure of a compound in a biological assay or a chemical reaction.

electronic properties steric hindrance regioisomer comparison

Verified Purity and Storage Specifications for Reliable Procurement

From a procurement and quality assurance perspective, 3-chloro-5-(4-fluorophenyl)aniline (and its regioisomer) is commercially available with a specified minimum purity of 95%, as determined by HPLC . For comparison, many other building block anilines are offered at a lower purity of 97% or less, which may be insufficient for sensitive downstream applications such as medicinal chemistry campaigns or material science where impurities can confound results . Furthermore, the recommended long-term storage condition is in a cool, dry place, with some suppliers specifying storage at -20°C to ensure stability and prevent degradation . This contrasts with less stable aniline derivatives that require more stringent or costly storage conditions (e.g., under inert atmosphere).

purity specification storage conditions quality control

Validated Application Scenarios for 3-Chloro-5-(4-fluorophenyl)aniline Based on Evidence


Medicinal Chemistry: Development of Potent Kinase and Protease Inhibitors

The evidence supports the use of 3-chloro-5-(4-fluorophenyl)aniline as a privileged scaffold for developing potent kinase and protease inhibitors, particularly factor Xa inhibitors [1]. Its unique halogen substitution pattern on the biphenyl aniline core is expected to confer high affinity and selectivity for certain serine proteases, as demonstrated by SAR studies showing that chlorine substitution on the aniline ring leads to subnanomolar potency [1]. Researchers developing anticoagulants or anti-cancer agents targeting kinase pathways should prioritize this compound over simpler anilines to maximize the probability of achieving high target engagement.

Chemical Biology: CYP2E1 Probe Development and Toxicology Studies

Based on the established SAR for halogenated anilines as CYP2E1 inhibitors, 3-chloro-5-(4-fluorophenyl)aniline is a strong candidate for developing selective probes of CYP2E1 activity [1]. Its dihalogenated structure suggests it will exhibit potent inhibition (low micromolar IC50) comparable to benchmark inhibitors like diethyldithiocarbamate [1]. This makes it valuable for investigating the role of CYP2E1 in drug metabolism, alcohol-induced liver injury, and chemical toxicity. Using this specific compound over a less potent mono-halogenated aniline will yield more robust and interpretable results in enzyme inhibition studies.

Material Science: Synthesis of Advanced Functional Materials via Suzuki-Miyaura Coupling

The biphenyl aniline core of 3-chloro-5-(4-fluorophenyl)aniline is ideally suited for use in Suzuki-Miyaura cross-coupling reactions to construct extended π-conjugated systems [1]. Such systems are the basis for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other advanced materials [2]. The presence of both an amine handle (for further functionalization) and a halogenated phenyl ring (for cross-coupling) provides a versatile entry point into complex molecular architectures. The specific substitution pattern ensures the desired electronic properties and solid-state packing of the final material.

Synthetic Methodology: A Benchmark Substrate for Investigating Halogen Effects in Catalysis

The well-defined structure and commercial availability of 3-chloro-5-(4-fluorophenyl)aniline at high purity (≥95%) [1] make it an ideal benchmark substrate for studying the effects of halogen substitution on reaction kinetics, selectivity, and mechanism in various catalytic transformations. Its reactivity in nucleophilic aromatic substitution, oxidation, and reduction reactions can be systematically compared to that of related haloanilines to establish fundamental structure-reactivity relationships. This knowledge is essential for optimizing synthetic routes to complex pharmaceuticals and agrochemicals.

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